molecular formula C22H23ClF3N3O2 B2640593 4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide CAS No. 2062707-51-9

4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide

Cat. No.: B2640593
CAS No.: 2062707-51-9
M. Wt: 453.89
InChI Key: PNLHNORRQFKKFF-DICXZTSXSA-N
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Description

4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide is a complex organic compound featuring a trifluoromethyl-piperidinyl group linked to a benzohydrazide scaffold. The presence of the trifluoromethyl group is significant as it influences the compound's physicochemical properties, while the benzohydrazide backbone is a known pharmacophore in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Starting with 4-chlorobenzohydrazide, the synthesis begins by reacting it with piperidine under basic conditions to form an intermediate.

  • Step 2: : The intermediate is then reacted with an ethoxylated phenyl derivative, employing a condensation reaction to attach the ethoxy group.

  • Step 3: : Finally, the trifluoromethyl group is introduced via nucleophilic substitution, completing the synthesis of 4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide.

Industrial Production Methods: For large-scale production, the compound can be synthesized in batch reactors under controlled temperature and pressure conditions. Continuous flow synthesis might also be employed to optimize yield and purity, utilizing automated systems to ensure consistent reagent addition and reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can be oxidized under harsh conditions, potentially yielding corresponding benzoquinone derivatives.

  • Reduction: : It undergoes reduction reactions to form more stable hydrazine derivatives.

  • Substitution: : Due to the presence of the chloro group, it can participate in nucleophilic aromatic substitution, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Commonly performed using hydrogen gas over palladium on carbon (Pd/C) or lithium aluminum hydride.

  • Substitution: : Involves nucleophiles like alkoxides or amines under basic conditions.

Major Products

  • Oxidation products typically include benzoquinones.

  • Reduction results in hydrazine derivatives.

  • Substitution can yield a variety of substituted phenyl compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is studied for its unique structural attributes and reactivity, serving as a model for developing new synthetic methodologies.

Biology: In biological research, it is evaluated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Medicine: It holds promise in medicinal chemistry for drug development, particularly as a lead compound for designing new pharmacologically active molecules.

Industry: Used as an intermediate in the synthesis of more complex compounds and in the formulation of specialty chemicals.

Mechanism of Action

The exact mechanism by which 4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide exerts its biological effects depends on the specific application. Generally, it may interact with molecular targets such as enzymes or receptors, disrupting normal cellular processes. The trifluoromethyl group often enhances its binding affinity and metabolic stability, making it a potent bioactive agent.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N'-[(1Z)-(4-ethoxyphenyl)methylidene]benzohydrazide: : Lacks the trifluoromethyl group, potentially leading to lower biological activity.

  • 4-chloro-N'-[(1Z)-(4-{2-[piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide: : Missing the trifluoromethyl group, affecting physicochemical properties and bioactivity.

  • 4-chloro-N'-[(1Z)-(4-{2-[4-(fluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide: : Features a fluoromethyl group instead of trifluoromethyl, altering its reactivity and biological interactions.

Uniqueness: The presence of the trifluoromethyl-piperidinyl group distinguishes 4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide, conferring it enhanced lipophilicity, metabolic stability, and potentially higher biological activity compared to its analogs.

Hope this helps satisfy your curiosity about the compound!

Properties

IUPAC Name

4-chloro-N-[(Z)-[4-[2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy]phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClF3N3O2/c23-19-5-3-17(4-6-19)21(30)28-27-15-16-1-7-20(8-2-16)31-14-13-29-11-9-18(10-12-29)22(24,25)26/h1-8,15,18H,9-14H2,(H,28,30)/b27-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLHNORRQFKKFF-DICXZTSXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CCOC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(F)(F)F)CCOC2=CC=C(C=C2)/C=N\NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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